![molecular formula C10H15NO B1519328 (R)-3-Amino-3-(p-tolyl)propan-1-ol CAS No. 1071436-36-6](/img/structure/B1519328.png)
(R)-3-Amino-3-(p-tolyl)propan-1-ol
Overview
Description
“®-3-Amino-3-(p-tolyl)propan-1-ol”, also known as ®-PAP, is a chiral amino alcohol compound with a molecular formula of C10H15NO. It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular weight of “®-3-Amino-3-(p-tolyl)propan-1-ol” is 165.23 g/mol . The molecular formula is C10H15NO .Physical And Chemical Properties Analysis
“®-3-Amino-3-(p-tolyl)propan-1-ol” should be stored in a dark place, sealed in dry, at 2-8°C . The boiling point information is not available .Scientific Research Applications
Synthesis of Propionic Acid
®-3-Amino-3-(p-tolyl)propan-1-ol: can be used as a starting material in the synthesis of propionic acid . Propionic acid is a valuable chemical widely used as a preservative in the feed, food, and pharmaceutical industries. It is also incorporated in the perfume, herbicide, and polymer industries . The oxidation of primary alcohols like ®-3-Amino-3-(p-tolyl)propan-1-ol to corresponding carboxylic acids is a significant transformation in organic chemistry, and this compound could potentially be used in green routes for propionic acid synthesis.
Asymmetric Synthesis
The compound can be involved in asymmetric synthesis processes. Chiral alcohols like ®-3-Amino-3-(p-tolyl)propan-1-ol are widely applied in fine chemicals, pharmaceuticals, and agrochemicals due to their biological activity. They can be used as intermediates for the synthesis of chiral aryl alkyl alcohols, which are important precursors in organic synthesis .
Catalysis
In catalysis, ®-3-Amino-3-(p-tolyl)propan-1-ol could be used to form catalysts that promote enantioselective reactions. For example, it can be part of catalyst systems that facilitate the addition of arylboronic acids to aliphatic aldehydes, delivering chiral alcohols with excellent yields and enantioselectivities .
Green Chemistry
Lastly, the use of ®-3-Amino-3-(p-tolyl)propan-1-ol aligns with the principles of green chemistry. It can be part of processes designed to minimize the use and generation of hazardous substances, such as in the synthesis of propionic acid using green routes .
Safety and Hazards
properties
IUPAC Name |
(3R)-3-amino-3-(4-methylphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRHJVGOQVPPGF-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654214 | |
Record name | (3R)-3-Amino-3-(4-methylphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-3-(p-tolyl)propan-1-ol | |
CAS RN |
1071436-36-6 | |
Record name | (γR)-γ-Amino-4-methylbenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071436-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-Amino-3-(4-methylphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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